molecular formula C9H17N B10760850 (4R)-7-Aza-7,8-dihydrolimonene

(4R)-7-Aza-7,8-dihydrolimonene

Cat. No.: B10760850
M. Wt: 139.24 g/mol
InChI Key: LDFVYCXKPXXSNO-UHFFFAOYSA-N
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Description

(4R)-7-Aza-7,8-dihydrolimonene is a chiral compound that belongs to the class of aza-limonenes. This compound is characterized by the presence of a nitrogen atom in its structure, which differentiates it from the typical limonene compounds. The (4R) configuration indicates the specific spatial arrangement of the atoms around the chiral center, which is crucial for its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-7-Aza-7,8-dihydrolimonene typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the hydrogenation of 7-aza-limonene using a palladium catalyst. The reaction is carried out under a hydrogen atmosphere at elevated temperatures and pressures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and flow rates, leading to higher yields and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

(4R)-7-Aza-7,8-dihydrolimonene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can further hydrogenate the compound, altering its saturation level.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst is typically used for reduction.

    Substitution: Reagents such as alkyl halides and nucleophiles like sodium azide (NaN₃) are used under mild conditions to achieve substitution.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique chemical and physical properties.

Scientific Research Applications

(4R)-7-Aza-7,8-dihydrolimonene has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is utilized in the production of fine chemicals and as a precursor for various industrial applications.

Mechanism of Action

The mechanism of action of (4R)-7-Aza-7,8-dihydrolimonene involves its interaction with specific molecular targets and pathways. The nitrogen atom in its structure allows it to form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. The compound can modulate enzyme activities and receptor functions, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    7-Aza-limonene: Lacks the hydrogenation seen in (4R)-7-Aza-7,8-dihydrolimonene.

    Limonene: Does not contain a nitrogen atom, making it less versatile in certain chemical reactions.

    (4S)-7-Aza-7,8-dihydrolimonene: The enantiomer of this compound, with different spatial arrangement and potentially different biological activities.

Uniqueness

This compound is unique due to its specific chiral configuration and the presence of a nitrogen atom, which imparts distinct chemical reactivity and biological properties compared to its analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C9H17N

Molecular Weight

139.24 g/mol

IUPAC Name

N,N,4-trimethylcyclohex-3-en-1-amine

InChI

InChI=1S/C9H17N/c1-8-4-6-9(7-5-8)10(2)3/h4,9H,5-7H2,1-3H3

InChI Key

LDFVYCXKPXXSNO-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC(CC1)N(C)C

Origin of Product

United States

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